MDK6204
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Overview
Description
MDK6204, also know as CLK1/2-IN-2, is a selective CLK1 and CLK2 inhibitor. MDK6204 has CAS
Scientific Research Applications
Enhancing Scientific Observation Skills
The Mobile Dichotomous Key (MDK) iPad application was utilized as a scaffolding tool in a museum setting to enhance students' scientific observation skills. This application was found to be equally or more effective than traditional educator-led interventions. Specifically, it significantly improved the level of detail in students' descriptions and the number of scientific terms used, although it did not notably increase the number of valid inferences made by the students (Knight & Davies, 2016).
Molecular Dynamics (MD) in Biomedicine
MD simulations have a broad range of applications in biomedicine, particularly in studying protein conformational changes due to mutations or ligand interactions. These simulations provide insights at the atomic level, which are often difficult to obtain through traditional biochemical or pathological experiments. MD simulations have been instrumental in understanding the detailed effects of mutations on protein structure and interactions at the atomic level, offering guidance for experimental studies (Wu et al., 2022).
MD in Clinical Drug Studies
In vivo microdialysis (MD) is a technique increasingly used in clinical drug studies to measure the unbound, pharmacologically active drug fraction in the interstitial space fluid (ISF), the target site for most bacterial infections. This technique allows for the real-time quantification of tissue drug distribution, significantly impacting clinical decision-making and pharmacokinetic-pharmacodynamic (PK-PD) research (Joukhadar, Derendorf, & Müller, 2001).
MD in Food Science and Safety
MD simulations are also utilized in food science and safety to study molecular interactions and the effects of various processing conditions. This includes the impact of nonthermal technologies on the molecular and structural characteristics of foods and biomaterials. The technique has shown promise in understanding the effects of emerging food technologies on biomaterials, which is valuable for food researchers and the industry (Chen et al., 2018).
properties
CAS RN |
1005776-20-4 |
---|---|
Product Name |
MDK6204 |
Molecular Formula |
C20H20N6O |
Molecular Weight |
360.42 |
IUPAC Name |
N-(6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl)-6-(tert-butyl)nicotinamide |
InChI |
InChI=1S/C20H20N6O/c1-20(2,3)16-6-4-13(8-21-16)19(27)25-17-12-26-11-14(5-7-18(26)24-17)15-9-22-23-10-15/h4-12H,1-3H3,(H,22,23)(H,25,27) |
InChI Key |
BNBGXFKXNXXHEZ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C(C)(C)C)N=C1)NC2=CN3C(C=CC(C4=CNN=C4)=C3)=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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